molecular formula C20H22ClN3OS B2778161 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391862-98-9

2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2778161
CAS No.: 391862-98-9
M. Wt: 387.93
InChI Key: MJPFBKOYPOOFJI-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound combining three distinct structural motifs:

  • Adamantane: A rigid, lipophilic bicyclic hydrocarbon known to enhance membrane permeability and metabolic stability in drug design .
  • 1,3,4-Thiadiazole: A heterocyclic ring with sulfur and nitrogen atoms, often associated with antimicrobial, anticancer, and anti-inflammatory activities .

This compound’s unique architecture positions it as a candidate for diverse pharmacological applications, though specific biological data remain underexplored in the provided evidence. Its synthesis likely involves coupling adamantane-acetic acid derivatives with 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, analogous to methods described for related thiadiazole-acetamide conjugates .

Properties

IUPAC Name

2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS/c21-16-3-1-15(2-4-16)18-23-24-19(26-18)22-17(25)11-20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPFBKOYPOOFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. The adamantyl group provides stability and enhances the compound’s ability to interact with specific receptors or enzymes. The thiadiazole ring can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Observations:

  • Adamantane vs.
  • 4-Chlorophenyl vs. Other Aromatic Groups: The electron-withdrawing 4-chlorophenyl group may increase electrophilic reactivity compared to monoterpenoid () or methoxyphenoxy () substituents, influencing target binding.
  • Thioether vs. Acetamide Linkers : Thioether-containing analogs (e.g., 5j ) exhibit lower melting points (133–140°C) than purely acetamide-linked derivatives, suggesting differences in crystallinity and solubility.

Biological Activity

The compound 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a member of the thiadiazole derivative family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H22ClN3O2S
Molecular Weight 405.92 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of adamantane derivatives with thiadiazole intermediates. The process includes:

  • Formation of Thiosemicarbazide : Adamantane derivatives are treated with isothiocyanates.
  • Cyclization : The thiosemicarbazides undergo cyclization to yield the thiadiazole structure.

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance, a study evaluating various adamantane-thiadiazole derivatives found that specific compounds showed promising results against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .

Key Findings:

  • Compounds derived from the adamantane scaffold exhibited IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL against MCF-7 cells, indicating potent cytotoxic effects .
  • The mechanism of action appears to involve apoptosis induction through modulation of BAX and Bcl-2 protein levels, leading to increased apoptotic activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells:

  • Binding Affinity : The rigid adamantane structure allows for effective binding to target proteins.
  • Apoptosis Induction : The compound promotes apoptosis by altering the expression levels of key regulatory proteins involved in cell survival and death .

In Vitro Studies

In vitro assays using the MTT method have been employed to assess the cytotoxicity of this compound against various cancer cell lines. The results indicate that:

  • Treatment with the compound leads to significant cell cycle arrest at the G2/M phase in HepG2 and MCF-7 cells.
  • An increase in the Bax/Bcl-2 ratio was observed, suggesting enhanced apoptotic signaling pathways .

Comparative Analysis

To understand the efficacy of this compound relative to other compounds in its class, a comparative analysis was conducted:

Compound IC50 (µg/mL) Cell Line
This compound0.28MCF-7
N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole0.35HepG2
N-(ethyl)-5-(adamantan-1-y)-thiadiazole0.45A549

Q & A

Synthesis Optimization and Yield Improvement

Q: What experimental parameters are critical for optimizing the synthesis of 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide, and how can yields exceeding 80% be achieved? A: Key parameters include:

  • Temperature control : Reactions often proceed optimally at 60–80°C to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization of the thiadiazole ring, while ethanol improves acylation efficiency .
  • Catalysts : Sodium hydride or sulfuric acid accelerates coupling reactions and dehydration steps .
  • Reaction time : Extended durations (24–48 hours) are required for multi-step syntheses involving adamantane derivatives .
    Yields >80% are achievable by sequential purification (e.g., column chromatography) and pH control during intermediate isolation .

Structural Confirmation and Purity Assessment

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A: A combination of methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify adamantane protons (δ 1.6–2.1 ppm) and thiadiazole carbons (δ 150–160 ppm) .
  • Mass spectrometry (HR-MS) : Validates molecular weight (e.g., m/z 412.57 for C22_{22}H24_{24}N2_2O2_2S2_2) and detects impurities .
  • HPLC : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns .
  • X-ray crystallography : Resolves stereoelectronic effects of the adamantane-thiadiazole linkage (e.g., planar thiadiazole ring with syn-N–H⋯N hydrogen bonding) .

Biological Activity Mechanisms and Target Identification

Q: What methodologies are recommended to investigate the compound’s biological activity and identify its molecular targets? A: Advanced approaches include:

  • Enzyme inhibition assays : Test activity against acetylcholinesterase or cytochrome P450 isoforms using fluorometric or spectrophotometric methods .
  • Molecular docking : Simulate interactions with viral proteases (e.g., HIV-1) or anti-inflammatory targets (COX-2) using software like AutoDock Vina .
  • In vitro models : Evaluate antimicrobial efficacy via MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria .
  • Transcriptomic profiling : RNA sequencing identifies downstream gene regulation in cancer cell lines (e.g., MCF-7) .

Resolving Contradictions in Pharmacological Data

Q: How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. antiviral)? A: Contradictions often arise from:

  • Structural analogs : Minor modifications (e.g., 4-chlorophenyl vs. 4-fluorophenyl substituents) alter target specificity .
  • Assay conditions : Varying pH or serum content in cell culture media impacts membrane permeability .
  • Adamantane’s role : Its lipophilicity enhances blood-brain barrier penetration in antiviral studies but reduces solubility in bacterial assays .
    Resolution strategy : Conduct side-by-side comparisons using standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., adamantane-based antivirals like rimantadine) .

Structure-Activity Relationship (SAR) Studies

Q: What structural modifications enhance the compound’s therapeutic potential? A: SAR insights from related adamantane-thiadiazole hybrids suggest:

  • Adamantane substitution : Replacing the adamantane moiety with bicyclo[2.2.1]heptane reduces cytotoxicity while retaining anti-inflammatory activity .
  • Thiadiazole functionalization : Adding sulfonamide groups at C5 improves antimicrobial potency by 2–3-fold .
  • Chlorophenyl optimization : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position enhances antiviral activity via π-stacking with viral proteases .
    Validation : Use QSAR models (e.g., CoMFA) to predict bioactivity and prioritize synthetic targets .

Stability and Degradation Under Physiological Conditions

Q: How can the compound’s stability in biological systems be evaluated? A: Key methodologies include:

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), alkaline (pH 9.0), and oxidative (H2_2O2_2) conditions, monitoring degradation via LC-MS .
  • Plasma stability assays : Incubate with rat plasma (37°C, 24 hours) and quantify intact compound using UPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for oral formulations) .

Computational Modeling for Toxicity Prediction

Q: What in silico tools predict potential toxicity or off-target effects? A: Leverage:

  • ADMET Prediction : Use SwissADME to assess permeability (LogP >5 indicates high lipophilicity) and CYP450 inhibition .
  • Pro-Tox II : Identifies hepatotoxicity risks based on structural alerts (e.g., thiadiazole-related hepatocyte necrosis) .
  • Molecular dynamics simulations : Analyze binding to hERG channels to predict cardiotoxicity .

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